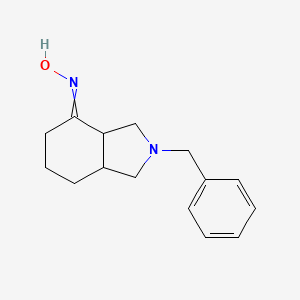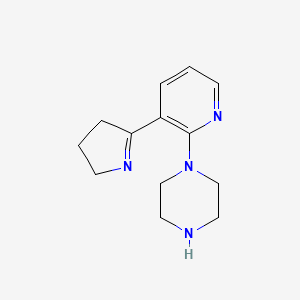
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-2-methyl-5-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-on ist eine synthetische organische Verbindung, die zur Klasse der Pyridazinone gehört
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-2-methyl-5-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Pyridazinon-Kerns: Dies kann durch Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Chlorgruppe: Die Chlorierung kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid durchgeführt werden.
Anlagerung des Pyrazol-Moleküls: Dieser Schritt beinhaltet die Reaktion des Pyridazinon-Zwischenprodukts mit einem Pyrazol-Derivat, häufig unter nukleophilen Substitutionsbedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen könnten die Chlorgruppe oder den Pyrazolring anvisieren, unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriumhydrid, Kaliumcarbonat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte Oxidation zu Carbonsäuren führen, während Substitution Alkyl- oder Arylgruppen einführen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Pfade und Interaktionen.
Medizin: Potenzielle therapeutische Anwendungen, wie entzündungshemmende oder krebshemmende Mittel.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-methyl-5-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-on hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnten Verbindungen dieser Klasse mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Zu den molekularen Zielstrukturen könnten Kinasen, Proteasen oder andere Proteine gehören, die an Signalwegen beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-2-methyl-5-aminopyridazin-3(2H)-on
- 2-Methyl-5-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-on
- 4-Chlor-5-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-on
Einzigartigkeit
4-Chlor-2-methyl-5-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-on ist aufgrund der spezifischen Kombination von funktionellen Gruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen können
Eigenschaften
Molekularformel |
C10H12ClN5O |
|---|---|
Molekulargewicht |
253.69 g/mol |
IUPAC-Name |
4-chloro-2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyridazin-3-one |
InChI |
InChI=1S/C10H12ClN5O/c1-15-4-3-7(14-15)5-12-8-6-13-16(2)10(17)9(8)11/h3-4,6,12H,5H2,1-2H3 |
InChI-Schlüssel |
DSCCAKDQWRIOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)CNC2=C(C(=O)N(N=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)


![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





